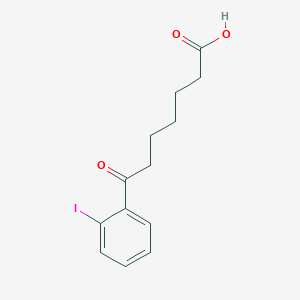

7-(2-Iodophenyl)-7-oxoheptanoic acid

Description

BenchChem offers high-quality 7-(2-Iodophenyl)-7-oxoheptanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-(2-Iodophenyl)-7-oxoheptanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

7-(2-iodophenyl)-7-oxoheptanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15IO3/c14-11-7-5-4-6-10(11)12(15)8-2-1-3-9-13(16)17/h4-7H,1-3,8-9H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUBOBJJZBBICII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)CCCCCC(=O)O)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15IO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00645394 | |

| Record name | 7-(2-Iodophenyl)-7-oxoheptanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00645394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

346.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898790-74-4 | |

| Record name | 2-Iodo-ζ-oxobenzeneheptanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898790-74-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-(2-Iodophenyl)-7-oxoheptanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00645394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 7-(2-Iodophenyl)-7-oxoheptanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 7-(2-Iodophenyl)-7-oxoheptanoic acid (CAS Number 898790-74-4), a molecule of significant interest in the fields of synthetic organic chemistry and drug discovery. This document delves into the compound's physicochemical properties, outlines a robust and detailed protocol for its synthesis via Friedel-Crafts acylation, and explores its characterization through modern analytical techniques. Furthermore, this guide offers insights into the potential biological activities and therapeutic applications of this compound, drawing logical inferences from its structural motifs and the established bioactivities of related molecules. This paper is intended to be a valuable resource for researchers and professionals engaged in the design and development of novel chemical entities.

Introduction: Unveiling a Promising Scaffold

7-(2-Iodophenyl)-7-oxoheptanoic acid is a bifunctional organic molecule that merges a long-chain fatty acid with an iodinated aromatic ketone. This unique structural combination presents a compelling scaffold for chemical exploration and potential therapeutic development. The presence of a carboxylic acid, a ketone, and an aryl iodide offers multiple points for chemical modification, making it a versatile building block for more complex molecular architectures. While specific biological activities for this compound are not yet extensively documented in peer-reviewed literature, its constituent parts suggest a range of potential applications, from metabolic research to the development of targeted therapies. The long-chain keto-acid moiety is a feature found in molecules involved in fatty acid metabolism, while the iodinated phenyl group is a common feature in various therapeutic agents and imaging probes. This guide aims to provide a foundational understanding of this compound, empowering researchers to unlock its full potential.

Physicochemical Properties

A thorough understanding of a compound's physical and chemical properties is paramount for its effective use in research and development. The key properties of 7-(2-Iodophenyl)-7-oxoheptanoic acid are summarized in the table below.

| Property | Value |

| CAS Number | 898790-74-4 |

| Molecular Formula | C₁₃H₁₅IO₃ |

| Molecular Weight | 346.16 g/mol |

| Appearance | Predicted to be an off-white to pale yellow solid |

| Solubility | Expected to be soluble in organic solvents such as dichloromethane, ethyl acetate, and methanol. Limited solubility in water is anticipated. |

| Melting Point | Not experimentally determined. |

| Boiling Point | Not experimentally determined. |

Synthesis of 7-(2-Iodophenyl)-7-oxoheptanoic Acid: A Detailed Protocol

The most logical and well-established method for the synthesis of 7-(2-Iodophenyl)-7-oxoheptanoic acid is the Friedel-Crafts acylation of iodobenzene with a suitable derivative of heptanedioic acid. This electrophilic aromatic substitution reaction is a cornerstone of organic synthesis for forming carbon-carbon bonds to aromatic rings.[1] The following protocol is a detailed, self-validating system designed to provide a high-yield and pure product.

Rationale Behind Experimental Choices

The choice of a Friedel-Crafts acylation is predicated on its reliability in forming aryl ketones.[1] Using heptanedioic acid monomethyl ester chloride as the acylating agent offers a key advantage: the ester group protects one of the carboxylic acids, preventing it from reacting with the Lewis acid catalyst and enabling selective acylation. The subsequent hydrolysis step then unmasks the second carboxylic acid to yield the desired product. The use of a strong Lewis acid, such as aluminum chloride (AlCl₃), is crucial for activating the acyl chloride to form the highly electrophilic acylium ion necessary for the reaction to proceed.[2] The choice of an inert solvent like dichloromethane (DCM) is critical to prevent side reactions with the catalyst or reagents.

Experimental Workflow Diagram

Caption: A step-by-step workflow for the synthesis of 7-(2-Iodophenyl)-7-oxoheptanoic acid.

Detailed Step-by-Step Methodology

Materials and Reagents:

-

Heptanedioic acid monomethyl ester

-

Thionyl chloride (SOCl₂)

-

Iodobenzene

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (DCM), anhydrous

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl), concentrated

-

Methanol (MeOH)

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes for elution

Procedure:

Step 1: Preparation of Heptanedioic Acid Monomethyl Ester Chloride

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve heptanedioic acid monomethyl ester (1.0 eq) in anhydrous DCM.

-

Slowly add thionyl chloride (1.2 eq) to the solution at room temperature.

-

Heat the reaction mixture to reflux and maintain for 2-3 hours, monitoring the reaction progress by TLC.

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Carefully remove the excess thionyl chloride and DCM under reduced pressure. The resulting crude heptanedioic acid monomethyl ester chloride is used directly in the next step.

Step 2: Friedel-Crafts Acylation

-

In a separate, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend anhydrous aluminum chloride (2.5 eq) in anhydrous DCM.

-

Cool the suspension to 0°C using an ice bath.

-

In a separate flask, dissolve iodobenzene (1.0 eq) and the crude heptanedioic acid monomethyl ester chloride (1.1 eq) in anhydrous DCM.

-

Slowly add the solution of iodobenzene and the acyl chloride to the AlCl₃ suspension at 0°C with vigorous stirring.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC.

Step 3: Work-up and Hydrolysis

-

Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and concentrated HCl. This will quench the reaction and hydrolyze the aluminum salts.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with DCM (2 x 50 mL).

-

Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude methyl 7-(2-iodophenyl)-7-oxoheptanoate.

-

Dissolve the crude ester in a mixture of methanol and 10% aqueous NaOH solution.

-

Stir the mixture at room temperature for 4-6 hours or until the hydrolysis is complete (monitored by TLC).

-

Remove the methanol under reduced pressure.

-

Acidify the aqueous residue to pH 2-3 with concentrated HCl. A precipitate should form.

-

Extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄.

-

Concentrate under reduced pressure to yield the crude 7-(2-Iodophenyl)-7-oxoheptanoic acid.

Step 4: Purification

-

Purify the crude product by flash column chromatography on silica gel.[3]

-

A gradient elution system of hexanes and ethyl acetate is recommended, starting with a low polarity mixture and gradually increasing the polarity to elute the product.

-

Combine the fractions containing the pure product (identified by TLC) and remove the solvent under reduced pressure to obtain the purified 7-(2-Iodophenyl)-7-oxoheptanoic acid.

Characterization and Analytical Methods

Rigorous characterization is essential to confirm the identity and purity of the synthesized compound. A combination of spectroscopic and chromatographic techniques should be employed.

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the iodophenyl ring, the methylene protons of the heptanoic acid chain, and a broad singlet for the carboxylic acid proton. The integration of these signals should correspond to the number of protons in each environment.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbonyl carbons (ketone and carboxylic acid), the aromatic carbons (with the carbon attached to the iodine showing a characteristic shift), and the aliphatic carbons of the heptanoic acid chain.

-

-

Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum will provide confirmation of the functional groups present. Key expected vibrational frequencies include a broad O-H stretch for the carboxylic acid (around 3000 cm⁻¹), a C=O stretch for the carboxylic acid (around 1710 cm⁻¹), a C=O stretch for the ketone (around 1680 cm⁻¹), and C-I stretching vibrations in the fingerprint region.[4]

-

Mass Spectrometry (MS): Mass spectrometry will be used to determine the molecular weight of the compound. The presence of iodine will result in a characteristic isotopic pattern in the mass spectrum, with a prominent peak for the molecular ion [M]⁺ and potentially another peak at [M+1]⁺ due to the natural abundance of ¹³C.[5]

Chromatographic Analysis

-

Thin-Layer Chromatography (TLC): TLC is a crucial tool for monitoring the progress of the synthesis and for identifying the fractions containing the pure product during column chromatography.

-

High-Performance Liquid Chromatography (HPLC): HPLC can be used to determine the purity of the final product with high accuracy. A reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water (with a small amount of trifluoroacetic acid) would be a suitable starting point for method development.

Potential Applications and Research Directions

While the specific biological activities of 7-(2-Iodophenyl)-7-oxoheptanoic acid have not been extensively reported, its structural features provide a strong basis for hypothesizing its potential roles in drug discovery and chemical biology.

Signaling Pathway Diagram: A Hypothetical Target

Given the presence of the long-chain keto-acid moiety, one could hypothesize that this molecule or its derivatives could interact with enzymes involved in fatty acid metabolism. For instance, it could be investigated as a potential inhibitor of fatty acid synthase (FASN), an enzyme overexpressed in many cancers.

Caption: A hypothetical signaling pathway illustrating the potential inhibition of FASN.

Rationale for Potential Applications

-

Metabolic Research: Long-chain keto acids are important intermediates in the metabolism of branched-chain amino acids and fatty acids.[6] 7-(2-Iodophenyl)-7-oxoheptanoic acid could serve as a chemical probe to study enzymes and transport proteins involved in these metabolic pathways.

-

Oncology: The iodinated phenyl group can enhance the lipophilicity of a molecule, potentially improving its cell permeability and bioavailability. Furthermore, certain iodinated compounds have shown promise as anticancer agents. The combination of a potential metabolic modulator with an iodinated aromatic ring makes this scaffold an interesting candidate for the development of novel anti-cancer therapies.

-

Medicinal Chemistry Building Block: The three distinct functional groups of this molecule provide a versatile platform for the synthesis of a diverse library of compounds. The carboxylic acid can be converted to esters, amides, or other derivatives. The ketone can be reduced to an alcohol or used in various condensation reactions. The aryl iodide is a prime handle for cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), allowing for the introduction of a wide range of substituents to explore structure-activity relationships (SAR).

Safety and Handling

As a Senior Application Scientist, ensuring laboratory safety is of utmost importance. When working with 7-(2-Iodophenyl)-7-oxoheptanoic acid and the reagents for its synthesis, the following precautions should be strictly followed:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Ventilation: All manipulations should be performed in a well-ventilated chemical fume hood.[7]

-

Handling of Reagents:

-

Thionyl Chloride: Is corrosive and a lachrymator. Handle with extreme care in a fume hood.

-

Aluminum Chloride: Is a water-reactive solid that can release HCl gas upon contact with moisture. Handle in a dry environment.

-

Acids and Bases: Concentrated acids and bases are corrosive. Handle with appropriate care.

-

-

Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.

Conclusion

7-(2-Iodophenyl)-7-oxoheptanoic acid represents a molecule with considerable, yet largely untapped, potential. Its unique chemical architecture provides a fertile ground for synthetic elaboration and biological investigation. This technical guide has provided a comprehensive foundation for researchers, covering its fundamental properties, a detailed and reasoned synthesis protocol, and a roadmap for its characterization. The exploration of its potential applications in metabolic research and oncology, guided by the principles of medicinal chemistry, opens up exciting avenues for future research. It is our hope that this guide will serve as a catalyst for further investigation into this promising chemical entity.

References

-

Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved January 26, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved January 26, 2026, from [Link]

-

Chemistry LibreTexts. (2023, August 29). Organic Compounds Containing Halogen Atoms. Retrieved January 26, 2026, from [Link]

-

ResearchGate. (2015, December 3). Is it possible to purify aldehyde by column? Is there any other method to do purification?. Retrieved January 26, 2026, from [Link]

-

Holeček, M. (2020). Branched-Chain Amino Acids and Branched-Chain Keto Acids in Hyperammonemic States: Metabolism and as Supplements. Nutrients, 12(10), 3019. [Link]

-

MDPI. (n.d.). The Role of Iodine Catalyst in the Synthesis of 22-Carbon Tricarboxylic Acid and Its Ester: A Case Study. Retrieved January 26, 2026, from [Link]

-

Urwyler, S., et al. (1996). Biphenyl-derivatives of 2-amino-7-phosphonoheptanoic acid, a novel class of potent competitive N-methyl-D-aspartate receptor antagonist--I. Pharmacological characterization in vitro. Neuropharmacology, 35(6), 643-654. [Link]

-

ChemHelpASAP. (2021, February 9). column chromatography & purification of organic compounds [Video]. YouTube. [Link]

-

Spectroscopy Online. (2023, September 1). Halogenated Organic Compounds. Retrieved January 26, 2026, from [Link]

-

ResearchGate. (n.d.). Metabolic flux analysis of Branched-chain amino and keto acids (BCAA, BCKA) and β-Hydroxy β-methylbutyric acid (HMB) across multiple organs in the pig. Retrieved January 26, 2026, from [Link]

- Google Patents. (n.d.). CN1587248A - Synthetic method of 7-chloro-2-oxoheptanoic acid.

-

Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved January 26, 2026, from [Link]

-

Frontiers. (2022, July 17). The Role of Branched-Chain Amino Acids and Branched-Chain α-Keto Acid Dehydrogenase Kinase in Metabolic Disorders. Retrieved January 26, 2026, from [Link]

-

ResearchGate. (2025, August 5). Mass spectrometry of halogen-containing organic compounds. Retrieved January 26, 2026, from [Link]

-

Growing Science. (n.d.). SUPPORTING INFORMATION. Retrieved January 26, 2026, from [Link]

-

12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction. (n.d.). Retrieved January 26, 2026, from [Link]

-

Organic Syntheses. (2025, June 19). Purification of Organic Compounds by Flash Column Chromatography. Retrieved January 26, 2026, from [Link]

-

Urwyler, S., et al. (1996). Biphenyl-derivatives of 2-amino-7-phosphono-heptanoic Acid, a Novel Class of Potent Competitive N-methyl-D-aspartate Receptor antagonists--II. Pharmacological Characterization in Vivo. Neuropharmacology, 35(6), 655-665. [Link]

-

Michigan State University Department of Chemistry. (n.d.). Mass Spectrometry. Retrieved January 26, 2026, from [Link]

-

SpringerLink. (n.d.). Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s). Retrieved January 26, 2026, from [Link]

-

National Center for Biotechnology Information. (2025, April 30). Reprogramming of fatty acid metabolism in thyroid cancer: Potential targets and mechanisms. Retrieved January 26, 2026, from [Link]

-

Beilstein Journals. (n.d.). Experimental procedures, characterization data and copies of NMR spectra. Retrieved January 26, 2026, from [Link]

-

MDPI. (n.d.). Branched-Chain Amino Acids Metabolism and Their Roles in Retinopathy: From Relevance to Mechanism. Retrieved January 26, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). Nutritional ketosis improves exercise metabolism in patients with very long‐chain acyl‐CoA dehydrogenase deficiency. Retrieved January 26, 2026, from [Link]

-

YakScience. (2017, December 6). Friedel-Crafts Acylation Made Super Easy! [Video]. YouTube. [Link]

- Google Patents. (n.d.). CN103319358B - Preparation method of 7-amino heptanoic acid.

- Google Patents. (n.d.). US6124357A - Iodinated fatty acid esters iodinated fatty acids and derivatives thereof produced by iodohydrination using alkylsilylated derivatives and alkaline iodides and the pharmacological activities thereof.

-

Tailored Tutors. (2019, November 21). Mass Spectroscopy - Halo-isotopes | A Level Chemistry | EDEXCEL [Video]. YouTube. [Link]

-

ACS Publications. (2026, January 22). Synthesis of Heterotriarylmethanes Catalyzed by Chiral Phosphoric Acid with 5-Aminopyrazole and Azadiene. Retrieved January 26, 2026, from [Link]

-

PubMed. (n.d.). Radioiodinated fatty acids for heart imaging: iodine monochloride addition compared with iodide replacement labeling. Retrieved January 26, 2026, from [Link]

- Google Patents. (n.d.). WO 2023/015180 A1.

Sources

- 1. Friedel-Crafts Acylation [organic-chemistry.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Mass Spectrometry [www2.chemistry.msu.edu]

- 6. Branched-Chain Amino Acids and Branched-Chain Keto Acids in Hyperammonemic States: Metabolism and as Supplements - PMC [pmc.ncbi.nlm.nih.gov]

- 7. orgsyn.org [orgsyn.org]

An In-Depth Technical Guide to 7-(2-Iodophenyl)-7-oxoheptanoic Acid Derivatives: Synthesis, Properties, and Therapeutic Potential

Foreword: The Strategic Value of Iodinated Scaffolds in Drug Discovery

In the landscape of medicinal chemistry, the strategic incorporation of halogen atoms onto pharmacologically active scaffolds is a time-honored approach to modulate potency, selectivity, and pharmacokinetic profiles. Among the halogens, iodine possesses a unique combination of properties—size, lipophilicity, and the ability to form halogen bonds—that make it a particularly intriguing substituent for rational drug design. This guide delves into the synthesis, chemical characterization, and potential therapeutic applications of a specific class of iodinated compounds: 7-(2-Iodophenyl)-7-oxoheptanoic acid and its derivatives. Our focus will be on providing a comprehensive technical resource for researchers, scientists, and drug development professionals, grounded in established chemical principles and forward-looking therapeutic hypotheses.

Introduction to 7-(2-Iodophenyl)-7-oxoheptanoic Acid: A Scaffold of Interest

7-(2-Iodophenyl)-7-oxoheptanoic acid is a bifunctional molecule featuring a terminal carboxylic acid and an aromatic ketone. The presence of the iodine atom at the ortho position of the phenyl ring is a key structural feature that is anticipated to significantly influence its biological activity and metabolic stability. The long aliphatic chain provides flexibility and can be functionalized to interact with various biological targets.

This guide will first detail a robust and accessible synthetic route to the core molecule. Subsequently, we will explore its physicochemical properties and then pivot to its most promising potential application: as a precursor for novel Poly(ADP-ribose) polymerase (PARP) inhibitors for cancer therapy. We will also discuss other potential avenues for derivatization and therapeutic exploration.

Synthesis of the Core Scaffold: A Proposed Friedel-Crafts Acylation Approach

The synthesis of 7-(2-Iodophenyl)-7-oxoheptanoic acid can be efficiently achieved via a Friedel-Crafts acylation reaction.[1] This classic electrophilic aromatic substitution allows for the formation of the carbon-carbon bond between the aromatic ring and the acyl group.[2]

Retrosynthetic Analysis

A logical retrosynthetic disconnection of the target molecule points to iodobenzene and a seven-carbon dicarboxylic acid derivative, such as pimeloyl chloride, as readily available starting materials.

Caption: Retrosynthetic analysis of 7-(2-Iodophenyl)-7-oxoheptanoic acid.

Proposed Experimental Protocol

This protocol is a proposed methodology based on established Friedel-Crafts acylation principles.[3]

Step 1: Preparation of Pimeloyl Chloride

Pimelic acid is converted to its more reactive diacid chloride derivative using a standard chlorinating agent like thionyl chloride.

-

Materials:

-

Pimelic acid

-

Thionyl chloride (SOCl₂)

-

Dry toluene

-

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend pimelic acid in an excess of thionyl chloride in dry toluene.

-

Gently reflux the mixture for 2-3 hours, or until the evolution of HCl and SO₂ gases ceases.

-

Remove the excess thionyl chloride and toluene under reduced pressure to obtain crude pimeloyl chloride, which can be used directly in the next step.

-

Step 2: Friedel-Crafts Acylation of Iodobenzene

-

Materials:

-

Iodobenzene

-

Pimeloyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dry dichloromethane (DCM)

-

Hydrochloric acid (HCl), concentrated

-

Ice

-

-

Procedure:

-

In a three-necked flask under a nitrogen atmosphere, dissolve iodobenzene in dry DCM and cool the mixture to 0°C in an ice bath.

-

Carefully add anhydrous aluminum chloride portion-wise, ensuring the temperature remains below 5°C.

-

Slowly add a solution of pimeloyl chloride in dry DCM to the reaction mixture.

-

Allow the reaction to stir at 0°C for 1 hour and then at room temperature overnight.

-

Quench the reaction by slowly pouring the mixture onto crushed ice containing concentrated HCl.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The resulting crude product, a mixture of mono-acylated products, can be purified by column chromatography to isolate 7-(2-Iodophenyl)-7-oxoheptanoic acid. The primary product is expected to be the para-substituted isomer, with the ortho-isomer as a minor product.[4]

-

Caption: Proposed synthetic workflow for 7-(2-Iodophenyl)-7-oxoheptanoic acid.

Physicochemical Properties

The physicochemical properties of 7-(2-Iodophenyl)-7-oxoheptanoic acid are crucial for its handling, formulation, and biological activity.

| Property | Predicted Value | Source |

| Molecular Formula | C₁₃H₁₅IO₃ | - |

| Molecular Weight | 346.16 g/mol | - |

| LogP | 3.5 (approx.) | ChemDraw |

| pKa (Carboxylic Acid) | 4.5 - 5.0 (estimated) | - |

| Appearance | Off-white to pale yellow solid (predicted) | - |

Potential Applications in Drug Discovery

The structural features of 7-(2-Iodophenyl)-7-oxoheptanoic acid make it a compelling starting point for the development of various therapeutic agents.

As a Precursor for Novel PARP Inhibitors

The most promising application of this scaffold lies in the development of Poly(ADP-ribose) polymerase (PARP) inhibitors. PARP enzymes are critical for DNA repair, and their inhibition is a clinically validated strategy for treating cancers with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations.[5][6]

Rationale for Design:

Many potent PARP inhibitors feature a phthalazinone or a similar heterocyclic core that mimics the nicotinamide moiety of NAD+, the natural substrate of PARP. The 7-(2-Iodophenyl)-7-oxoheptanoic acid scaffold can be readily cyclized to form various heterocyclic systems. For instance, reaction with hydrazine would yield a dihydropyridazinone derivative, a common pharmacophore in PARP inhibitors.

Caption: Derivatization strategy for potential PARP inhibitors.

The Role of the Ortho-Iodo Substituent:

The iodine atom at the ortho position can play several crucial roles:

-

Steric Hindrance: It can induce a specific conformation of the molecule, potentially leading to higher affinity and selectivity for the PARP active site.

-

Halogen Bonding: The iodine atom can act as a halogen bond donor, forming a non-covalent interaction with electron-rich residues in the enzyme's binding pocket, thereby enhancing potency.

-

Metabolic Stability: The C-I bond can block a potential site of metabolic oxidation, improving the pharmacokinetic profile of the drug candidate.

Other Potential Therapeutic Areas

The versatile nature of the 7-(2-Iodophenyl)-7-oxoheptanoic acid scaffold opens up possibilities in other therapeutic areas:

-

Anticancer Agents: Chalcones, which share the α,β-unsaturated ketone motif, are known to possess anticancer properties.[1][7] Derivatives of the title compound could be explored for similar activities.

-

Enzyme Inhibitors: The phenyl alkyl ketone moiety is a known pharmacophore for various enzyme inhibitors, such as those targeting phosphodiesterase-4 (PDE4).[8]

Future Directions and Derivatization Strategies

The 7-(2-Iodophenyl)-7-oxoheptanoic acid core offers numerous avenues for further chemical modification to optimize its biological activity.

-

Modification of the Carboxylic Acid: The carboxylic acid can be converted to a variety of functional groups, including esters, amides, and heterocycles, to explore interactions with different biological targets.

-

Substitution on the Phenyl Ring: Further substitution on the phenyl ring can be explored to fine-tune the electronic and steric properties of the molecule.

-

Modification of the Aliphatic Chain: The length and rigidity of the heptanoic acid chain can be altered to optimize binding to the target protein.

Conclusion

7-(2-Iodophenyl)-7-oxoheptanoic acid represents a promising and versatile scaffold for the development of novel therapeutic agents, particularly in the realm of oncology. Its synthesis is achievable through established chemical methodologies, and its unique structural features, most notably the ortho-iodine substituent, provide a strong rationale for its exploration as a precursor for potent and selective enzyme inhibitors. This guide provides a foundational framework for researchers to embark on the synthesis, derivatization, and biological evaluation of this intriguing class of molecules.

References

- Chen, Y., et al. (2008). Design, synthesis, and structure-activity relationship, molecular modeling, and NMR studies of a series of phenyl alkyl ketones as highly potent and selective phosphodiesterase-4 inhibitors. Journal of Medicinal Chemistry, 52(1), 101-111.

- Ledermann, J. A. (2011). PARP inhibition: targeting the Achilles' heel of DNA repair to treat germline and sporadic ovarian cancers. Current Opinion in Oncology, 23(5), 517-523.

- Gomes, M. N., et al. (2017). Anticancer Activity of Natural and Synthetic Chalcones. Molecules, 22(8), 1301.

- Pearson, D. E., & Buehler, C. A. (1972). Friedel–Crafts reactions. Part XXV. Acetylation and benzoylation of iodobenzene and of o-, m-, and p-iodotoluenes. Journal of the Chemical Society, Perkin Transactions 1, 471-475.

-

Chemistry LibreTexts. (2023, January 22). Friedel-Crafts Acylation. Retrieved from [Link]

- MDPI. (2023, November 16). The Combination of Radiation with PARP Inhibition Enhances Senescence and Sensitivity to the Senolytic, Navitoclax, in Triple Negative Breast Tumor Cells. International Journal of Molecular Sciences, 24(22), 16405.

- Google Patents. (1986). Method for the synthesis of iodobenzene.

- PubMed. (2007). Identification and structure-activity relationships of substituted pyridones as inhibitors of Pim-1 kinase. Bioorganic & Medicinal Chemistry Letters, 17(6), 1679-1683.

-

YouTube. (2017, December 6). Friedel-Crafts Acylation Made Super Easy!. Retrieved from [Link]

- MDPI. (2024). Suzetrigine, a NaV1.8 Inhibitor as a Novel Approach for Pain Therapy—A Medicinal and Chemical Drug Profile. Pharmaceuticals, 17(1), 109.

-

YouTube. (2022, February 25). Updates in PARP inhibition for ovarian cancer. Retrieved from [Link]

-

European Patent Office. (n.d.). Method for the synthesis of iodobenzene - EP 0183579 A1. Retrieved from [Link]

- National Center for Biotechnology Information. (2018).

-

Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

- PubMed. (2005). Structure-activity relationships and enzyme inhibition of pantothenamide-type pantothenate kinase inhibitors. Bioorganic & Medicinal Chemistry, 13(24), 6987-6996.

-

University of California, Los Angeles. (n.d.). 12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Iodoarenes synthesis by iodination or substitution. Retrieved from [Link]

- National Center for Biotechnology Information. (2019). PARP inhibitors: clinical development, emerging differences, and the current therapeutic issues. Therapeutic Advances in Medical Oncology, 11, 1758835919855546.

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. m.youtube.com [m.youtube.com]

- 3. websites.umich.edu [websites.umich.edu]

- 4. WO2019200382A1 - Nanoparticle compositions and methods of use of parp inhibitor for treatment of cancer - Google Patents [patents.google.com]

- 5. PARP inhibition: targeting the Achilles' heel of DNA repair to treat germline and sporadic ovarian cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. PARP inhibitors: clinical development, emerging differences, and the current therapeutic issues - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Design, synthesis, and structure-activity relationship, molecular modeling, and NMR studies of a series of phenyl alkyl ketones as highly potent and selective phosphodiesterase-4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 7-(2-Iodophenyl)-7-oxoheptanoic Acid for Advanced Research

This guide provides a comprehensive technical overview of 7-(2-Iodophenyl)-7-oxoheptanoic acid, a specialized chemical intermediate with potential applications in medicinal chemistry and drug development. Designed for researchers, scientists, and professionals in the field, this document synthesizes available commercial, chemical, and safety data, alongside projected synthetic methodologies and potential research applications.

Introduction and Chemical Profile

7-(2-Iodophenyl)-7-oxoheptanoic acid (CAS No. 898790-74-4) is a bifunctional molecule featuring a terminal carboxylic acid and an aryl ketone.[1] The presence of an iodine atom on the phenyl ring offers a reactive handle for various cross-coupling reactions, making it a potentially valuable building block in the synthesis of more complex molecular architectures. Its structure is related to the broader class of diarylheptanoids, which are known for a wide range of biological activities.[2]

The core structure, comprising a seven-carbon aliphatic chain, provides a flexible spacer, which can be crucial for optimizing ligand-receptor interactions in drug design. The strategic placement of the iodo-substituent ortho to the ketone functionality may influence the molecule's conformational preferences and electronic properties.

Physicochemical Properties

A summary of the key physicochemical properties of 7-(2-Iodophenyl)-7-oxoheptanoic acid is presented in the table below. This data is compiled from various chemical supplier databases.

| Property | Value | Source(s) |

| CAS Number | 898790-74-4 | [1][3] |

| Molecular Formula | C₁₃H₁₅IO₃ | [1][3] |

| Molecular Weight | 346.16 g/mol | [1] |

| Boiling Point | 460.3°C at 760 mmHg | [3] |

| Density | 1.572 g/cm³ | [3] |

| Refractive Index | 1.586 | [3] |

| Flash Point | 232.2°C | [3] |

Commercial Availability

7-(2-Iodophenyl)-7-oxoheptanoic acid is available from several specialized chemical suppliers. Researchers can procure this compound for research and development purposes. The table below lists some of the known suppliers.

| Supplier | Website | Notes |

| BLDpharm | Listed under CAS number 898790-74-4.[1] | |

| SAGECHEM | [Link] | Listed under CAS number 898790-74-4.[3] |

Synthesis Methodologies: A Prospective Analysis

Proposed Synthesis via Friedel-Crafts Acylation

The Friedel-Crafts acylation is a robust method for the formation of C-C bonds to aromatic rings.[5][6] This approach would involve the reaction of iodobenzene with a derivative of pimelic acid, such as pimelic anhydride or pimeloyl chloride, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).[7]

The general mechanism involves the formation of a highly electrophilic acylium ion, which then undergoes electrophilic aromatic substitution with the iodobenzene ring. The electron-withdrawing nature of the iodo-substituent would likely direct the acylation to the ortho and para positions.

Caption: Proposed Friedel-Crafts Acylation Pathway.

Representative Experimental Protocol (Friedel-Crafts Acylation):

-

Step 1: Reaction Setup

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, add anhydrous aluminum chloride (AlCl₃, 1.2 equivalents) and a dry, inert solvent such as dichloromethane (DCM) or 1,2-dichloroethane under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the suspension to 0°C in an ice bath.

-

-

Step 2: Addition of Reactants

-

In the dropping funnel, prepare a solution of pimelic anhydride (1.0 equivalent) and iodobenzene (1.1 equivalents) in the same dry solvent.

-

Add this solution dropwise to the stirred AlCl₃ suspension over 30-60 minutes, maintaining the temperature at 0°C.

-

-

Step 3: Reaction Progression

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

-

Step 4: Work-up and Purification

-

Upon completion, carefully quench the reaction by slowly pouring the mixture into a beaker of crushed ice and concentrated hydrochloric acid.

-

Separate the organic layer and extract the aqueous layer with the solvent (e.g., DCM).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 7-(2-Iodophenyl)-7-oxoheptanoic acid.

-

Proposed Synthesis via Grignard Reaction

An alternative approach involves the use of a Grignard reagent.[8] This would entail the formation of 2-iodophenylmagnesium bromide from 2-bromoiodobenzene, followed by its reaction with a suitable pimelic acid derivative, such as the mono-ester mono-acid chloride of pimelic acid.

Caption: Proposed Grignard Reaction Pathway.

Representative Experimental Protocol (Grignard Reaction):

-

Step 1: Grignard Reagent Preparation

-

In a flame-dried flask under an inert atmosphere, add magnesium turnings (1.2 equivalents).

-

Add a solution of 2-bromoiodobenzene (1.0 equivalent) in anhydrous diethyl ether or tetrahydrofuran (THF) dropwise. Initiation of the reaction may be required using a crystal of iodine or 1,2-dibromoethane.[9]

-

Once the reaction is initiated, add the remaining 2-bromoiodobenzene solution at a rate that maintains a gentle reflux. After the addition is complete, continue to stir until the magnesium is consumed.

-

-

Step 2: Acylation

-

In a separate flask, dissolve the pimelic acid mono-ester mono-acid chloride (0.9 equivalents) in anhydrous THF and cool to -78°C (dry ice/acetone bath).

-

Slowly add the prepared Grignard reagent to this solution via cannula.

-

Allow the reaction to stir at -78°C for 2-4 hours, then warm to room temperature and stir overnight.

-

-

Step 3: Hydrolysis and Purification

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with diethyl ether.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

The resulting ester is then hydrolyzed to the carboxylic acid using standard conditions (e.g., aqueous NaOH followed by acidification).

-

Purify the final product by recrystallization or column chromatography.

-

Potential Applications in Drug Development and Research

While specific biological activities for 7-(2-Iodophenyl)-7-oxoheptanoic acid have not been extensively reported, its structural features suggest several potential areas of application in medicinal chemistry.

-

Scaffold for Bioactive Molecules: As a member of the broader class of diarylheptanoids, this compound could serve as a starting point for the synthesis of novel therapeutic agents. Diarylheptanoids have shown a wide range of biological activities, including anti-inflammatory and anti-cancer properties.[2] The iodo-substituent provides a versatile handle for further chemical modifications through reactions like Suzuki, Sonogashira, or Heck coupling, allowing for the creation of diverse chemical libraries for screening.

-

Enzyme Inhibitors: The combination of a carboxylic acid and a ketone functionality, along with the lipophilic aryl group, makes this molecule a candidate for the design of enzyme inhibitors. The carboxylic acid can act as a key binding element (e.g., to a zinc metalloenzyme), while the rest of the molecule can be tailored to fit into the enzyme's active site.

-

Molecular Probes: The iodine atom can be replaced with a radioactive isotope of iodine (e.g., ¹²⁵I) to create a radiolabeled molecular probe for use in binding assays or in vivo imaging studies.

Safety and Handling

Based on the Safety Data Sheet provided by BLDpharm, 7-(2-Iodophenyl)-7-oxoheptanoic acid should be handled with appropriate precautions in a laboratory setting.

GHS Hazard Classification:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Measures:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P264: Wash hands thoroughly after handling.

-

P270: Do not eat, drink or smoke when using this product.

-

P271: Use only outdoors or in a well-ventilated area.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.

-

P304+P340: IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Researchers should always consult the most up-to-date Safety Data Sheet from their supplier before handling this compound and should use it in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Conclusion

7-(2-Iodophenyl)-7-oxoheptanoic acid is a commercially available chemical intermediate with significant potential for applications in synthetic and medicinal chemistry. Its bifunctional nature and the presence of a reactive iodine atom make it a versatile building block for the synthesis of more complex molecules. While specific biological data and detailed, peer-reviewed synthesis protocols are currently limited in the public domain, established synthetic methodologies for analogous compounds provide a strong foundation for its laboratory preparation. As with any chemical reagent, proper safety precautions must be observed during its handling and use.

References

- CN1587248A - Synthetic method of 7-chloro-2-oxoheptanoic acid - Google P

-

Grignard Reaction Experiment Part 2, Forming Phenylmagnesium Bromide - YouTube. (URL: [Link])

-

Friedel-Crafts Acylation - Chemistry LibreTexts. (URL: [Link])

-

Friedel-Crafts Acylation - Organic Chemistry Portal. (URL: [Link])

-

Synthesis and cytotoxic activity of N-[(alkylamino)alkyl]carboxamide derivatives of 7-oxo-7H-benz[de]anthracene, 7-oxo-7H-naphtho[1,2,3-de]quinoline, and 7-oxo-7H-benzo[e]perimidine - PubMed. (URL: [Link])

-

To explore Grignard's reaction in the synthesis of structurally related compounds of Carbinoxamine and evaluate Anti histaminic activity. (URL: [Link])

-

Bioactivity and Synthesis of Diarylheptanoids From Alpinia officinarum - PMC. (URL: [Link])

-

Friedel-Crafts Acylation: alternative reagents - YouTube. (URL: [Link])

-

The preparation of pyridine derivatives from bromopyridines by means of the Grignard reaction. II - ResearchGate. (URL: [Link])

-

Friedel–Crafts reaction - Wikipedia. (URL: [Link])

-

Biphenyl-derivatives of 2-amino-7-phosphono-heptanoic Acid, a Novel Class of Potent Competitive N-methyl-D-aspartate Receptor antagonists--II. Pharmacological Characterization in Vivo - PubMed. (URL: [Link])

-

Wiley-VCH 2007 - Supporting Information. (URL: [Link])

-

6 - BJOC - Search Results. (URL: [Link])

-

Organic Chemistry II CHEM 2325 Packet #3 1. The IR and 13C NMR of an unknown with a molecular formula of C7H12O4 is shown below. What is the compound? (URL: [Link])

-

7-(2-bromophenyl)-7-oxoheptanoic acid - GlobalChemMall. (URL: [Link])

-

(2S)-2-amino-7-ethoxy-7-oxoheptanoic acid | C9H17NO4 | CID 137350177 - PubChem. (URL: [Link])

-

898790-74-4|7-(2-iodophenyl)-7-oxoheptanoic Acid| SAGECHEM. (URL: [Link])

-

7-(2-Iodophenyl)-7-oxoheptanoic acid | C13H15IO3 | CID 24727011 - PubChem. (URL: [Link])

-

Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives - PMC - NIH. (URL: [Link])

-

Preparation of β-methyl p-iodophenyl pentadecanoic acid (BMIPP) and 125I-BMIPP. (URL: [Link])

- US11230524B2 - Myocyte enhancer factor 2 (MEF2)

-

Grignard reaction | Request PDF - ResearchGate. (URL: [Link])

Sources

- 1. 898790-74-4|7-(2-Iodophenyl)-7-oxoheptanoic acid|BLDpharm [bldpharm.com]

- 2. Bioactivity and Synthesis of Diarylheptanoids From Alpinia officinarum - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 898790-74-4|7-(2-iodophenyl)-7-oxoheptanoic Acid| SAGECHEM [sagechem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Friedel-Crafts Acylation [organic-chemistry.org]

- 7. 傅-克酰基化反应 [sigmaaldrich.cn]

- 8. sphinxsai.com [sphinxsai.com]

- 9. youtube.com [youtube.com]

Methodological & Application

Application Note & Protocol: Strategic Execution of Suzuki-Miyaura Coupling with 7-(2-Iodophenyl)-7-oxoheptanoic Acid for Advanced Synthesis

For the attention of researchers, medicinal chemists, and professionals in drug development, this document provides a detailed guide to performing the Suzuki-Miyaura cross-coupling reaction using 7-(2-Iodophenyl)-7-oxoheptanoic acid. This application note moves beyond a simple recitation of steps to deliver a deeper understanding of the reaction's mechanics, the rationale behind procedural choices, and a robust, validated protocol.

Foundational Principles: The Suzuki-Miyaura Reaction

First reported by Akira Suzuki and Norio Miyaura in 1979, the Suzuki-Miyaura coupling has become an indispensable tool in modern organic synthesis for the formation of carbon-carbon (C-C) bonds.[1][2] At its core, the reaction forges a new single bond between an organohalide and an organoboron compound, catalyzed by a palladium(0) complex in the presence of a base.[2][3] Its widespread adoption in pharmaceutical and materials science is due to its mild reaction conditions, tolerance of a wide array of functional groups, and the commercial availability and low toxicity of its boronic acid reagents.[4]

Our substrate of interest, 7-(2-Iodophenyl)-7-oxoheptanoic acid, presents a valuable scaffold for building complex molecules. The aryl iodide provides a highly reactive site for the coupling, while the keto and carboxylic acid functionalities offer handles for subsequent chemical modifications. The primary challenge and focus of this protocol lie in selecting conditions that efficiently promote the C-C bond formation without inducing unwanted side reactions involving these functional groups.

The Catalytic Heart of the Reaction: Mechanism and Rationale

The efficacy of the Suzuki-Miyaura coupling is governed by a well-understood catalytic cycle involving a palladium catalyst. A grasp of this mechanism is not merely academic; it empowers the scientist to troubleshoot and optimize the reaction intelligently. The cycle comprises three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[5]

-

Oxidative Addition: The cycle begins with the active Pd(0) catalyst inserting itself into the carbon-iodine bond of the 7-(2-Iodophenyl)-7-oxoheptanoic acid. This is typically the rate-determining step for aryl iodides, which are highly reactive electrophiles.[6] This step forms a square planar Pd(II) complex.

-

Transmetalation: This is the crucial step where the organic moiety from the boronic acid is transferred to the palladium center. The base plays a critical role here, activating the boronic acid to form a more nucleophilic boronate species, which then facilitates the transfer of the aryl or vinyl group to the palladium, displacing the halide.[7]

-

Reductive Elimination: In the final step, the two organic groups on the Pd(II) complex couple and are expelled from the coordination sphere, forming the desired biaryl product. This process regenerates the catalytically active Pd(0) species, allowing the cycle to begin anew.[5]

Protocol Design: A Self-Validating System

The selection of each reagent is a critical decision that influences the reaction's outcome. For our specific substrate, we must balance the high reactivity of the aryl iodide against the potential for the base to interfere with the carboxylic acid.

3.1. Catalyst and Ligand Selection: The Engine of the Reaction

Palladium catalysts are central to the Suzuki coupling.[1] While numerous sophisticated catalysts exist, tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] is a reliable choice for aryl iodides, often used directly as the Pd(0) source.[8] Alternatively, an in-situ generated catalyst from a Pd(II) or Pd(0) source like tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] combined with a suitable phosphine ligand provides greater flexibility. Electron-rich and bulky phosphine ligands can enhance catalyst activity and stability.[5]

3.2. The Crucial Role of the Base

The base is essential for activating the boronic acid for transmetalation.[7] However, given the presence of a carboxylic acid in our substrate, a strong base like sodium hydroxide could deprotonate the acid, potentially affecting its solubility and the reaction kinetics. Therefore, moderately basic inorganic salts are preferred.

-

Carbonates (K₂CO₃, Cs₂CO₃): Potassium carbonate is a cost-effective and widely used base.[2][5] Cesium carbonate is more basic and can accelerate reactions but is also more expensive.

-

Phosphates (K₃PO₄): Potassium phosphate is another excellent choice, often providing high yields and being compatible with a wide range of functional groups.[2][5]

For this protocol, we select potassium carbonate (K₂CO₃) for its proven efficacy and compatibility.

3.3. Solvent System: The Reaction Environment

The choice of solvent is critical for ensuring all components remain in solution and can interact. A mixture of an organic solvent and water is frequently employed.[6] The water helps to dissolve the inorganic base, while the organic solvent dissolves the substrate and boronic acid.[6]

-

Ethers (Dioxane, THF): 1,4-Dioxane and tetrahydrofuran (THF) are common choices.[2][6]

-

Aromatics (Toluene): Toluene is also widely used, especially for higher temperature reactions.[2][6]

-

Amides (DMF): N,N-Dimethylformamide (DMF) is a polar aprotic solvent that can be effective.[2][6]

We will use a Dioxane/Water mixture, which provides an excellent balance of solubility for the organic reagents and the inorganic base.

Detailed Experimental Protocol

This protocol details the coupling of 7-(2-Iodophenyl)-7-oxoheptanoic acid with a generic arylboronic acid.

Reagents and Materials

| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equiv. | Mass / Volume |

| 7-(2-Iodophenyl)-7-oxoheptanoic acid | 360.17 | 1.0 | 1.0 | 360 mg |

| Arylboronic Acid | - | 1.2 | 1.2 | Varies |

| Tetrakis(triphenylphosphine)palladium(0) | 1155.56 | 0.03 | 0.03 | 35 mg |

| Potassium Carbonate (K₂CO₃) | 138.21 | 3.0 | 3.0 | 415 mg |

| 1,4-Dioxane | - | - | - | 8.0 mL |

| Deionized Water | - | - | - | 2.0 mL |

Step-by-Step Methodology

-

Reaction Setup: To a 25 mL round-bottom flask equipped with a magnetic stir bar, add 7-(2-Iodophenyl)-7-oxoheptanoic acid (360 mg, 1.0 mmol), the arylboronic acid (1.2 mmol), and potassium carbonate (415 mg, 3.0 mmol).

-

Inert Atmosphere: Seal the flask with a septum. Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure the removal of oxygen, which can deactivate the palladium catalyst.

-

Catalyst and Solvent Addition: Under a positive pressure of inert gas, add the tetrakis(triphenylphosphine)palladium(0) (35 mg, 0.03 mmol). Then, add the degassed 1,4-dioxane (8.0 mL) and degassed deionized water (2.0 mL) via syringe.

-

Reaction Execution: Place the flask in a preheated oil bath at 90 °C. Stir the reaction mixture vigorously for 4-12 hours.

-

Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) by taking small aliquots from the reaction mixture.

-

Work-up:

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Dilute the mixture with 20 mL of ethyl acetate and 20 mL of water.

-

Transfer the mixture to a separatory funnel. Carefully acidify the aqueous layer with 1 M HCl until the pH is approximately 2-3. This ensures the carboxylic acid product is protonated and will partition into the organic layer.

-

Separate the layers. Extract the aqueous layer twice more with 15 mL portions of ethyl acetate.

-

Combine the organic extracts and wash them with 20 mL of brine.

-

Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.[4]

-

-

Purification: The resulting crude product can be purified by flash column chromatography on silica gel.[9] A solvent system of ethyl acetate and hexanes, often with the addition of 1% acetic acid to prevent streaking of the carboxylic acid product on the column, is typically effective.

-

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Field-Proven Insights & Troubleshooting

-

Low Yield: If the reaction stalls or gives a low yield, consider a different palladium source/ligand combination, such as Pd₂(dba)₃ with a ligand like SPhos or XPhos, which are known to be highly active.[5] Increasing the temperature or reaction time may also be beneficial.

-

Protodeborylation: A common side reaction is the cleavage of the C-B bond of the boronic acid by a proton source. This can be minimized by ensuring the reaction is sufficiently basic and by using a slight excess of the boronic acid.

-

Homocoupling: The formation of biaryl products from the coupling of two boronic acid molecules can sometimes occur. This is often more prevalent at higher temperatures or with highly active catalysts.

-

Purification Issues: The carboxylic acid functionality can make purification challenging. Adding a small amount of acetic acid to the chromatography eluent helps to keep the acid protonated and improves the peak shape.

By adhering to this detailed protocol and understanding the chemical principles that underpin it, researchers can confidently and successfully employ the Suzuki-Miyaura coupling of 7-(2-Iodophenyl)-7-oxoheptanoic acid in their synthetic campaigns.

References

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

-

Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

-

Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Retrieved from [Link]

-

Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

-

The Journal of Organic Chemistry. (2011, August 5). Suzuki–Miyaura Coupling of Aryl Iodides, Bromides, and Chlorides Catalyzed by Bis(thiazole) Pincer Palladium Complexes. Retrieved from [Link]

-

Accounts of Chemical Research. (2008, September 16). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Retrieved from [Link]

-

ResearchGate. (2023, February 22). Suzuki–Miyaura Coupling Reaction Product Isolation. Retrieved from [Link]

-

ResearchGate. (n.d.). Palladium‐catalyzed carbonylative Suzuki coupling of aryl iodides and.... Retrieved from [Link]

-

Chemical Society Reviews. (2004). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Retrieved from [Link]

-

Organic Letters. (2005, October 27). Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid. Retrieved from [Link]

-

Beilstein Journal of Organic Chemistry. (2021, October 29). Ligand-dependent stereoselective Suzuki–Miyaura cross-coupling reactions of β-enamido triflates. Retrieved from [Link]

-

National Institutes of Health. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Retrieved from [Link]

-

ResearchGate. (n.d.). a) Palladium‐catalyzed Suzuki cross‐coupling reactions between aryl.... Retrieved from [Link]

-

ResearchGate. (n.d.). Iodine-Catalyzed Suzuki-Miyaura Coupling Performed in Air. Retrieved from [Link]

-

YouTube. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved from [Link]

-

Frontiers in Chemistry. (2022, June 13). DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. Retrieved from [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 3. m.youtube.com [m.youtube.com]

- 4. rose-hulman.edu [rose-hulman.edu]

- 5. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Yoneda Labs [yonedalabs.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. BJOC - Ligand-dependent stereoselective Suzuki–Miyaura cross-coupling reactions of β-enamido triflates [beilstein-journals.org]

- 9. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes & Protocols: Optimizing the Heck Reaction for the Synthesis of Novel Phenyl-Substituted Heptanoic Acid Derivatives

Introduction: The Strategic Importance of the Heck Reaction in Complex Molecule Synthesis

The palladium-catalyzed Heck reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds through the coupling of unsaturated halides with alkenes.[1] Its discovery and development, recognized with the 2010 Nobel Prize in Chemistry, have revolutionized the synthesis of a vast array of complex molecules, including pharmaceuticals, agrochemicals, and advanced materials.[2] The reaction's broad functional group tolerance and stereospecificity make it an invaluable tool for medicinal chemists and drug development professionals.[3]

This application note provides a detailed technical guide for performing the Heck reaction on a challenging substrate, 7-(2-Iodophenyl)-7-oxoheptanoic acid. This molecule incorporates a sterically demanding ortho-acyl group and a carboxylic acid moiety, features that necessitate careful optimization of reaction conditions to achieve high yields and purity. We will delve into the mechanistic underpinnings of the Heck reaction, provide a robust experimental protocol, and offer insights into troubleshooting and optimization strategies tailored for this class of substrates.

Mechanistic Insights: The Catalytic Cycle and Key Influencing Factors

The Heck reaction proceeds through a well-established catalytic cycle involving a palladium(0) active species.[4] Understanding this mechanism is paramount for rational optimization of reaction conditions.

Diagram: The Catalytic Cycle of the Heck Reaction

Caption: Catalytic cycle of the Heck reaction.

The key steps are:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-iodide bond of 7-(2-Iodophenyl)-7-oxoheptanoic acid to form a Pd(II) complex.[4] Aryl iodides are highly reactive in this step.

-

Alkene Coordination and Migratory Insertion: The alkene coordinates to the Pd(II) center, followed by insertion of the alkene into the palladium-carbon bond. This step forms the new carbon-carbon bond.

-

β-Hydride Elimination: A hydrogen atom from a carbon adjacent to the palladium-bearing carbon is eliminated, forming the final product and a palladium-hydride species.[4]

-

Reductive Elimination: The base regenerates the Pd(0) catalyst by removing the hydride and the iodide from the palladium, allowing the cycle to continue.[4]

The presence of an ortho-carbonyl group in 7-(2-Iodophenyl)-7-oxoheptanoic acid can influence the reaction through steric hindrance, potentially slowing down the oxidative addition or alkene coordination steps. However, the presence of the carboxylic acid may be beneficial, as carboxylate groups have been shown to act as directing groups in some Heck-type reactions, potentially enhancing reactivity and selectivity.[5]

Experimental Protocol: Heck Reaction of 7-(2-Iodophenyl)-7-oxoheptanoic acid with Methyl Acrylate

This protocol is a robust starting point for the Heck coupling of 7-(2-Iodophenyl)-7-oxoheptanoic acid with an electron-deficient alkene, methyl acrylate.

Materials and Reagents:

-

7-(2-Iodophenyl)-7-oxoheptanoic acid

-

Methyl acrylate

-

Palladium(II) acetate (Pd(OAc)₂)

-

Tri(o-tolyl)phosphine (P(o-tol)₃)

-

Triethylamine (Et₃N)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)

-

Magnetic stirrer and heating mantle

-

Inert gas (Nitrogen or Argon)

Reaction Setup Workflow

Caption: Experimental workflow for the Heck reaction.

Step-by-Step Procedure:

-

Catalyst Preparation: In a dry Schlenk flask under an inert atmosphere, combine palladium(II) acetate (0.02 mmol, 2 mol%) and tri(o-tolyl)phosphine (0.04 mmol, 4 mol%).

-

Reagent Addition: To the flask, add 7-(2-Iodophenyl)-7-oxoheptanoic acid (1.0 mmol), followed by anhydrous N,N-dimethylformamide (DMF, 5 mL).

-

Base and Alkene Addition: Stir the mixture at room temperature and add triethylamine (1.5 mmol), followed by methyl acrylate (1.2 mmol).

-

Reaction: Heat the reaction mixture to 100 °C and stir for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and wash with 1 M HCl (2 x 10 mL) and brine (10 mL).

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Optimization and Parameter Selection: A Guide for Researchers

Achieving optimal results for the Heck reaction of 7-(2-Iodophenyl)-7-oxoheptanoic acid may require fine-tuning of the reaction conditions. The following table summarizes key parameters and their potential impact.

| Parameter | Recommended Starting Condition | Rationale and Optimization Considerations |

| Palladium Catalyst | Pd(OAc)₂ (1-5 mol%) | Pd(OAc)₂ is a common and effective precatalyst.[6] Catalyst loading can be varied to balance reaction rate and cost. Other Pd(0) sources like Pd₂(dba)₃ can also be explored. |

| Ligand | P(o-tol)₃ (2-4 eq. to Pd) | Bulky phosphine ligands like P(o-tol)₃ can be effective for sterically hindered substrates. Other ligands such as PPh₃ or phosphine-free conditions can be tested.[7] |

| Base | Et₃N (1.5-2.0 eq.) | An organic base like triethylamine is commonly used.[2] Inorganic bases such as K₂CO₃ or NaOAc can also be effective and may be advantageous in certain solvent systems.[8] |

| Solvent | DMF, anhydrous | Polar aprotic solvents like DMF are standard for Heck reactions.[8] Other options include acetonitrile, NMP, or toluene. The choice of solvent can significantly impact reaction rate and yield.[3] |

| Temperature | 80-120 °C | Higher temperatures are often required for less reactive substrates.[3] The optimal temperature should be determined empirically to maximize conversion while minimizing side reactions. |

| Alkene | Methyl acrylate (1.2-1.5 eq.) | Electron-deficient alkenes are generally more reactive.[9] An excess of the alkene is typically used to drive the reaction to completion. |

Troubleshooting Common Issues

| Issue | Potential Cause | Suggested Solution |

| Low or no conversion | Inactive catalyst; Insufficient temperature; Inappropriate base/solvent combination. | Ensure anhydrous conditions and proper inert atmosphere. Increase temperature in increments. Screen different bases and solvents. |

| Formation of side products | Double arylation of the alkene; Isomerization of the product. | Adjust the stoichiometry of the alkene. Optimize the ligand to control selectivity. |

| Decomposition of starting material | Reaction temperature is too high. | Lower the reaction temperature and extend the reaction time. |

The Heck reaction is a powerful and versatile tool for the synthesis of complex organic molecules. The successful application of this reaction to challenging substrates like 7-(2-Iodophenyl)-7-oxoheptanoic acid hinges on a thorough understanding of the reaction mechanism and a systematic approach to the optimization of reaction parameters. The protocols and insights provided in this application note offer a solid foundation for researchers and drug development professionals to effectively utilize the Heck reaction in their synthetic endeavors.

References

-

Heck, R. F. Palladium-catalyzed vinylation of organic halides. Org. React.1982 , 27, 345-390.

-

Beletskaya, I. P.; Cheprakov, A. V. The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chem. Rev.2000 , 100 (8), 3009–3066. [Link]

-

Shibasaki, M.; Vogl, E. M. The Heck Reaction. In Comprehensive Organic Synthesis II, 2nd ed.; Knochel, P., Molander, G. A., Eds.; Elsevier, 2014; Vol. 3, pp 695-755.

-

de Vries, J. G. The Heck reaction. In The Handbook of Homogeneous Catalysis, 3rd ed.; Wiley-VCH, 2017; pp 1-58.

-

Knowles, J. P.; Whiting, A. The Heck–Mizoroki Cross-Coupling Reaction: A Mechanistic Perspective. Org. Biomol. Chem.2007 , 5, 31-44.

-

Mizoroki, T.; Mori, K.; Ozaki, A. Arylation of Olefin with Aryl Iodide Catalyzed by Palladium. Bull. Chem. Soc. Jpn.1971 , 44 (2), 581. [Link]

-

Nobel Prize in Chemistry 2010. NobelPrize.org. [Link]

-

Dieck, H. A.; Heck, R. F. Organophosphinepalladium complexes as catalysts for vinylic hydrogen substitution reactions. J. Am. Chem. Soc.1974 , 96 (4), 1133–1136. [Link]

-

Littke, A. F.; Fu, G. C. Heck Reactions in the Presence of P(t-Bu)3: Expanded Scope and Milder Conditions for the Coupling of Aryl Chlorides. J. Org. Chem.1999 , 64 (1), 10–11. [Link]

-

Whitcombe, N. J.; Hii, K. K.; Gibson, S. E. Advances in the Heck chemistry of aryl chlorides and triflates. Tetrahedron2001 , 57 (35), 7449–7476.

-

Jeffery, T. On the mechanism of the Heck reaction. Tetrahedron Lett.1994 , 35 (19), 3051–3054.

-

Amatore, C.; Jutand, A. Anionic Pd(0) and Pd(II) Intermediates in Palladium-Catalyzed Heck and Cross-Coupling Reactions. Acc. Chem. Res.2000 , 33 (5), 314–321. [Link]

-

Dounay, A. B.; Overman, L. E. The Asymmetric Intramolecular Heck Reaction in Natural Product Total Synthesis. Chem. Rev.2003 , 103 (8), 2945–2964. [Link]

-

Alonso, F.; Beletskaya, I. P.; Yus, M. Metal-Mediated Heck-Type Reactions. Chem. Rev.2004 , 104 (6), 3079–3160. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Heck reactions of iodobenzene and methyl acrylate with conventional supported palladium catalysts in the presence of organic and/or inorganic bases without ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Intermolecular Heck Coupling with Hindered Alkenes Directed by Potassium Carboxylates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. BJOC - Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions [beilstein-journals.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. backoffice.biblio.ugent.be [backoffice.biblio.ugent.be]

- 9. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - PMC [pmc.ncbi.nlm.nih.gov]

Sonogashira coupling of 7-(2-Iodophenyl)-7-oxoheptanoic acid with terminal alkynes

Topic: Sonogashira Coupling of 7-(2-Iodophenyl)-7-oxoheptanoic Acid with Terminal Alkynes

Abstract

The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp² and sp hybridized carbons.[1] Its power lies in its ability to construct complex molecular architectures under remarkably mild conditions, making it an indispensable tool in the synthesis of pharmaceuticals, natural products, and advanced organic materials.[1][2][3] This application note provides a comprehensive guide to the Sonogashira coupling of 7-(2-Iodophenyl)-7-oxoheptanoic acid, a versatile bifunctional building block, with various terminal alkynes. We will delve into the mechanistic underpinnings of the reaction, offer a detailed and robust experimental protocol, discuss key optimization parameters, and provide troubleshooting guidance to empower researchers in drug discovery and chemical development.

Introduction: The Strategic Importance of Aryl Alkynes

The coupling of aryl halides with terminal alkynes, first reported by Kenkichi Sonogashira in 1975, offers a direct and efficient route to arylalkynes and conjugated enynes.[4] The reaction's high functional group tolerance and mild conditions—often proceeding at room temperature—have cemented its status as one of the most widely used cross-coupling methodologies.[2][5]

The target substrate, 7-(2-Iodophenyl)-7-oxoheptanoic acid, is of particular interest to medicinal chemists. The aryl iodide provides a reactive handle for the Sonogashira coupling, while the ketone and carboxylic acid functionalities at opposing ends of the aliphatic chain offer orthogonal sites for subsequent chemical modifications, such as amide bond formation or further carbon-skeleton extensions. This makes it an ideal scaffold for constructing complex molecules and molecular probes in drug development programs.[3] This guide provides the technical details necessary to successfully leverage this powerful reaction for synthesizing novel derivatives.

Mechanistic Rationale: A Symphony of Two Catalysts

The classical Sonogashira reaction operates through the synergistic action of two distinct, yet interconnected, catalytic cycles: a palladium cycle and a copper cycle.[4] Understanding this dual mechanism is critical for rational experimental design and troubleshooting.

-

The Palladium Cycle (The Cross-Coupling Engine): This cycle is responsible for the C(sp²)-C(sp) bond formation.

-

Oxidative Addition: A low-valent Palladium(0) species, typically generated in situ, undergoes oxidative addition into the carbon-iodine bond of 7-(2-Iodophenyl)-7-oxoheptanoic acid. This forms a square planar Pd(II) intermediate.

-

Transmetalation: This is the crucial step where the two cycles intersect. A copper(I) acetylide, generated in the copper cycle, transfers its acetylide group to the Pd(II) complex, displacing the iodide. This is generally considered the rate-determining step.[4]

-

Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to form the final coupled product and regenerate the active Pd(0) catalyst, allowing the cycle to continue.

-

-

The Copper Cycle (The Acetylide Factory): This cycle's primary role is to activate the terminal alkyne.

-

π-Complex Formation: The copper(I) salt (e.g., CuI) coordinates with the terminal alkyne, forming a π-alkyne-copper complex.

-

Deprotonation: This coordination increases the acidity of the terminal alkyne's proton, allowing a mild amine base to deprotonate it, forming the key copper(I) acetylide intermediate.[4][6]

-

The interplay between these two cycles allows the reaction to proceed efficiently under mild conditions that would be inaccessible to either catalyst alone.

Caption: Figure 1: The Dual Catalytic Cycle of the Sonogashira Coupling.

Detailed Experimental Protocol

This protocol describes a general procedure for the coupling of 7-(2-Iodophenyl)-7-oxoheptanoic acid with a terminal alkyne on a 1.0 mmol scale.

3.1 Materials and Equipment

-

Substrates: 7-(2-Iodophenyl)-7-oxoheptanoic acid (≥97%), Terminal Alkyne (≥98%)

-

Catalysts: Dichlorobis(triphenylphosphine)palladium(II) [PdCl₂(PPh₃)₂], Copper(I) Iodide (CuI, ≥99%)

-

Solvent/Base: Anhydrous Tetrahydrofuran (THF), Triethylamine (TEA, distilled, ≥99.5%)

-

Reagents for Workup: Deionized Water, 1 M Hydrochloric Acid (HCl), Saturated Sodium Chloride solution (Brine), Anhydrous Magnesium Sulfate (MgSO₄)

-

Equipment: Schlenk flask or oven-dried round-bottom flask with septum, magnetic stirrer and stir bar, nitrogen or argon line with bubbler, standard laboratory glassware, rotary evaporator, silica gel for column chromatography.

3.2 Step-by-Step Procedure

-

Reaction Setup: To a 25 mL Schlenk flask equipped with a magnetic stir bar, add 7-(2-Iodophenyl)-7-oxoheptanoic acid (1.0 mmol, 1.0 equiv), PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%).

-

Inert Atmosphere: Seal the flask with a rubber septum, and cycle between vacuum and nitrogen (or argon) three times to ensure a completely inert atmosphere. This step is crucial to prevent oxidative homocoupling of the alkyne (Glaser coupling).[5][7]

-

Solvent and Reagent Addition: Under a positive pressure of nitrogen, add anhydrous THF (5 mL) and triethylamine (3.0 mmol, 3.0 equiv) via syringe. Stir the resulting suspension for 5 minutes.

-

Alkyne Addition: Add the terminal alkyne (1.2 mmol, 1.2 equiv) dropwise via syringe.

-

Reaction Execution: Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aryl iodide is consumed (typically 4-12 hours).

-

Workup - Quenching and Extraction:

-

Once the reaction is complete, quench by adding deionized water (10 mL).

-

Transfer the mixture to a separatory funnel.

-